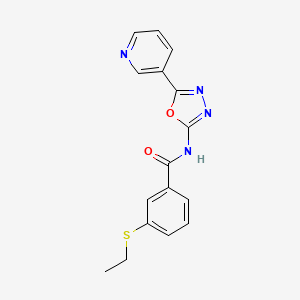

3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-ethylsulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-2-23-13-7-3-5-11(9-13)14(21)18-16-20-19-15(22-16)12-6-4-8-17-10-12/h3-10H,2H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVSDVAATVOOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol as a reagent. The final step often involves the coupling of the oxadiazole intermediate with the benzamide moiety under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener chemistry approaches to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridinyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of oxadiazole derivatives. For instance, compounds similar to 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide have shown significant activity against various bacterial strains. A study indicated that oxadiazole derivatives exhibit better activity against gram-positive bacteria compared to gram-negative ones. Specifically, compounds demonstrated effectiveness against Bacillus cereus and Staphylococcus aureus, suggesting their potential as antimicrobial agents .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively investigated. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). In vitro assays revealed that certain oxadiazole derivatives induce apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs .

Synthesis and Characterization

The synthesis of This compound typically involves a multi-step process:

General Synthetic Route

- Formation of Oxadiazole Ring : The oxadiazole moiety can be synthesized from hydrazides and carboxylic acids under dehydrating conditions.

- Pyridine Introduction : The pyridine component is introduced through coupling reactions with appropriate derivatives.

- Ethylthio Group Attachment : This is achieved via nucleophilic substitution reactions using ethylthiol.

- Benzamide Formation : The final product is obtained through acylation reactions involving the amine and an acid chloride.

Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of oxadiazole derivatives is crucial for optimizing their biological activity. Variations in substituents on the oxadiazole ring or the benzamide moiety can significantly influence their potency against specific pathogens or cancer cell lines. For example, modifications in the pyridine ring can enhance binding affinity to target proteins involved in disease mechanisms .

Case Study 1: Antimicrobial Activity

In a study assessing a series of oxadiazole derivatives, it was found that modifications to the ethylthio group enhanced antimicrobial activity against E. coli and Candida albicans. The most potent compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Anticancer Efficacy

Another research effort focused on the cytotoxic effects of various oxadiazoles on glioblastoma cell lines. Compounds were screened for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that specific structural features were correlated with higher cytotoxicity, providing insights for future drug design .

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

3-(methylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

3-(ethylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a pyridin-2-yl group instead of a pyridin-3-yl group.

Uniqueness

The uniqueness of 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group and the pyridin-3-yl-oxadiazole moiety can confer unique properties compared to similar compounds, such as different binding affinities or reactivity profiles .

Biological Activity

3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by the introduction of the ethylthio and benzamide moieties. The general synthetic route can be summarized as follows:

- Formation of Pyridine Derivative : Synthesis starts with pyridine derivatives that are substituted to introduce the necessary functional groups.

- Oxadiazole Formation : The reaction of hydrazine with carboxylic acid derivatives leads to the formation of the oxadiazole ring.

- Final Coupling : The ethylthio group is introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Compounds in this class exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For example, similar derivatives demonstrated IC50 values as low as 0.65 µM against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Analog A | MDA-MB-231 | 2.41 |

| Analog B | MEL-8 | 1.50 |

The mechanism of action for these compounds includes:

- Induction of Apoptosis : Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, activating caspase pathways and increasing p53 expression levels .

- Inhibition of Key Proteins : Some studies suggest that oxadiazole derivatives may inhibit protein kinases associated with cancer progression .

Antimicrobial Activity

In addition to anticancer properties, certain oxadiazole derivatives have demonstrated antimicrobial activity:

- Fungicidal Activity : Compounds similar to this compound showed significant inhibition rates against fungi such as Pyricularia oryzae .

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| This compound | Pyricularia oryzae | 77.8 |

| Analog C | Helicoverpa armigera | 70 |

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Case Study on Anticancer Effects :

- Toxicity Assessment :

Q & A

Q. What synthetic routes are recommended for preparing 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves cyclization and coupling reactions. For example:

Oxadiazole Ring Formation : React thiosemicarbazide derivatives with carboxylic acids or esters in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-oxadiazole core .

Benzamide Coupling : Use DMSO as a solvent with activating agents like N-ethylmorpholine or triethylamine to couple the benzamide moiety to the oxadiazole ring .

Ethylthio Group Introduction : Perform alkylation using ethyl iodide or a thiolation agent under basic conditions (e.g., NaH in THF).

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

| Reaction Step | Conditions | References |

|---|---|---|

| Oxadiazole formation | POCl₃, reflux, 3h | |

| Benzamide coupling | DMSO, N-ethylmorpholine, 25°C |

Q. How can spectroscopic techniques confirm the structure of the compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to verify substituent integration and coupling patterns. For example, the pyridin-3-yl group shows aromatic protons at δ 8.5–9.0 ppm, while the ethylthio group appears as a triplet (δ 1.3 ppm, CH₃) and quartet (δ 2.6 ppm, CH₂) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS. Expected [M+H]⁺ for C₁₆H₁₅N₄O₂S is 327.0912.

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., mean C–C bond length: 0.007 Å, R factor: 0.050) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .

- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s assay) or kinases (ADP-Glo™). Oxadiazoles often exhibit IC₅₀ values in the µM range .

- Cytotoxicity : Test on cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., doxorubicin) and calculate EC₅₀ .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Methodological Answer :

- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models in molecular docking simulations .

- Validate Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd) .

- Check Compound Stability : Perform LC-MS post-assay to confirm structural integrity. Degradation products may explain discrepancies .

Q. What strategies optimize reaction yields during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps to enhance efficiency .

- Solvent Optimization : Replace DMSO with DMAc or DMF for better solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 3 hours to 30 minutes) while maintaining yield .

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethylthio (e.g., methylthio, propylthio) or pyridinyl (e.g., pyridin-2-yl, pyridin-4-yl) groups .

- Biological Profiling : Compare IC₅₀/MIC values across analogs. For example, trifluoromethyl substitutions may enhance lipophilicity and target binding .

| Substituent | Biological Activity Trend | Reference |

|---|---|---|

| Ethylthio → Methylthio | Reduced antimicrobial activity | |

| Pyridin-3-yl → Pyridin-4-yl | Improved kinase inhibition |

Q. What analytical methods ensure purity and stability under varying conditions?

- Methodological Answer :

- HPLC Purity Analysis : Use a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Aim for ≥95% purity .

- Stability Studies : Incubate compound in PBS (pH 7.4), simulated gastric fluid (pH 2), and liver microsomes. Monitor degradation via LC-MS at 0, 24, 48 hours .

Q. How can in silico modeling predict molecular targets and pharmacokinetics?

- Methodological Answer :

- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential enzymes/receptors (e.g., kinases, acetyltransferases) .

- ADMET Profiling : Predict logP (lipophilicity), CYP450 inhibition, and BBB permeability via ADMETLab 2.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.